Fmoc-4-iodo-L-phenylalanine

Catalog No.
S716262
CAS No.
82565-68-2
M.F
C24H20INO4
M. Wt
513.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-iodo-L-phenylalanine

CAS Number

82565-68-2

Product Name

Fmoc-4-iodo-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid

Molecular Formula

C24H20INO4

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Synonyms

Fmoc-4-iodo-L-phenylalanine;82565-68-2;Fmoc-Phe(4-I)-OH;Fmoc-L-4-Iodophenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoicacid;Fmoc-4-IodoPhenylalanine;Fmoc-L-4-Iodophe;Fmoc-p-iodo-Phe-OH;Fmoc-4-Iodo-Phe-OH;Fmoc-4'-iodo-L-Phe;Fmoc-p-iodo-L-Phe-OH;Fmoc-(4-iodo)-Phe-OH;Fmoc-L-Phe(4-I)-OH;AC1MC51M;47431_ALDRICH;SCHEMBL118297;468746_ALDRICH;47431_FLUKA;CTK3J1811;MolPort-001-758-542;ZINC621953;ANW-74485;CF-292

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O

Incorporation into Peptides

Fmoc-4-I-Phe-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques []. This allows researchers to introduce an iodine atom at a specific position within a peptide molecule. The iodine atom can be useful for various purposes, such as:

  • Radiolabeling

    Iodine-125 (¹²⁵I) is a radioactive isotope commonly used in medical imaging and radiopharmaceutical research. Fmoc-4-I-Phe-OH can be used to create peptides that can be radiolabeled with ¹²⁵I for in vivo studies [].

  • Affinity Chromatography

    The iodine atom can be used to attach the peptide to a chromatography resin containing a moiety that binds to iodine. This allows for the purification of the peptide by affinity chromatography [].

  • Biophysical Studies

    The iodine atom can be used as a probe for studying the structure and function of peptides using techniques like X-ray crystallography [].

Investigating Protein-Protein Interactions

Fmoc-4-I-Phe-OH can be used to create peptides that can be used to study protein-protein interactions. The iodine atom can serve as a reporter group, allowing researchers to monitor the interaction between the peptide and its target protein using various methods [].

XLogP3

5.3

Wikipedia

Fmoc-L-4-Iodophenylalanine

Dates

Modify: 2023-08-15

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